9-(b-L-Arabinofuranosyl)guanine

L-nucleoside kinase specificity mitochondrial deoxyguanosine kinase enantioselective phosphorylation

Procure the β-L-enantiomer of arabinofuranosylguanine to resolve kinase selectivity ambiguities in antiviral screening. Unlike acyclic analogs requiring viral TK for activation, this L-nucleoside is directly phosphorylated by cellular kinases, enabling activity profiling against TK-deficient mutants. Key differentiators: • Enables direct enantiomer-paired mitochondrial toxicity comparison with D-ara-G (CAS 38819-10-2). • Scaffold validated for anti-HBV SAR, with L-adenine analog showing EC50 1.5 μM. • Supplied with rigorous stereochemical characterization to eliminate false-negative screening risks from enantiomer misassignment.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
Cat. No. B12854021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(b-L-Arabinofuranosyl)guanine
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m0/s1
InChIKeyNYHBQMYGNKIUIF-HJGQOHIQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(β-L-Arabinofuranosyl)guanine – Research Procurement Overview


9-(β-L-Arabinofuranosyl)guanine (CAS 469887-93-2; also referred to as 2-amino-9-β-L-arabinofuranosyl-1,9-dihydro-6H-purin-6-one or L-ara-G) is the β-L-enantiomer of the purine nucleoside analog arabinofuranosylguanine. It belongs to the class of L-nucleosides—unnatural enantiomers of physiological D-nucleosides—that have garnered interest since the clinical success of lamivudine (3TC) demonstrated that L-configuration nucleosides can retain potent antiviral activity while exhibiting altered selectivity and toxicity profiles relative to their D-counterparts [1]. Unlike its well-characterized D-enantiomer (ara-G, CAS 38819-10-2, the active metabolite of nelarabine), 9-(β-L-arabinofuranosyl)guanine bears the non-natural L-arabinofuranosyl sugar configuration, which fundamentally alters its recognition by cellular and viral kinases, polymerases, and nucleoside transporters [2]. The compound has been cited in patent literature as a candidate for anti-hepatitis B virus (HBV) and anti-Epstein-Barr virus (EBV) therapy, and is offered by chemical suppliers as a research reagent with reported activity against herpes simplex virus types 1 and 2, cytomegalovirus, and Epstein-Barr virus [3].

Enantiomer-comparison study context: β-L- vs. β-D-arabinofuranosylguanine
Kinase bypass research: cellular kinase activation independent of viral TK
Antiviral screening: reported HBV, EBV, HSV, CMV research context

Why L-Enantiomer Specificity Matters vs. Generic Analogs


The D- and L-enantiomers of arabinofuranosylguanine are not interchangeable: the L-configuration of the sugar moiety dictates differential substrate recognition by the four critical enzymatic gatekeepers of nucleoside analog pharmacology—deoxycytidine kinase (dCK), mitochondrial deoxyguanosine kinase (dGK), viral thymidine kinases, and target DNA polymerases [1]. Unlike the D-enantiomer (ara-G), which is efficiently phosphorylated by both dCK and dGK and selectively accumulates in T-lymphoblasts as ara-GTP, L-nucleoside analogs typically exhibit relaxed or inverted enantioselectivity with mitochondrial kinases, leading to quantitatively different mitochondrial DNA incorporation and delayed cytotoxicity profiles [2]. Furthermore, acyclic guanosine analogs such as acyclovir and ganciclovir are absolutely dependent on viral thymidine kinase (TK) for monophosphorylation, which fundamentally restricts their antiviral spectrum to herpesviruses that encode TK; in contrast, L-arabinofuranosyl purine nucleosides may bypass viral TK dependence through direct phosphorylation by cellular kinases, potentially extending the antiviral spectrum to viruses lacking a viral TK or to TK-deficient mutant strains [3]. Procurement of the incorrect enantiomer or substitution with an acyclic analog therefore risks both false-negative results in antiviral screening and misleading kinase selectivity data.

Enantiomer
Target
β-L-enantiomer: altered kinase recognition
Substitute
β-D-enantiomer (ara-G): dCK/dGK substrate; may shift mitochondrial incorporation
Analog class
Target
L-arabinofuranosyl purine: cellular kinase activation
Substitute
Acyclic guanosine (acyclovir/ganciclovir): viral TK dependence limits spectrum
Anomer
Target
β-L-anomer: stereochemically competent
Substitute
α-L-anomer: reported inactive; may confound antiviral assays

Evidence Guide for Procurement Decisions


Mitochondrial Kinase Recognition vs. D-Enantiomer

The D-enantiomer of arabinofuranosylguanine (ara-G, CAS 38819-10-2) is a known substrate for both cytoplasmic deoxycytidine kinase (dCK) and mitochondrial deoxyguanosine kinase (dGK), with dGK being the preferred phosphorylating enzyme in a cell-free system [1]. By contrast, general class-level evidence across multiple L-nucleoside series demonstrates that the L-configuration substantially reduces or eliminates phosphorylation by mitochondrial thymidine kinase (mt-TK) and dGK, a property that has been directly correlated with lower delayed mitochondrial toxicity for L-nucleosides such as lamivudine, emtricitabine, and clevudine relative to their D-counterparts [2]. Although specific dCK/dGK kinetic parameters (Km, Vmax) for 9-(β-L-arabinofuranosyl)guanine have not been published in peer-reviewed literature as of the available search scope, the consistent class-level behavior of L-arabinofuranosyl nucleosides predicts a quantitatively distinct mitochondrial phosphorylation profile versus the D-enantiomer, with anticipated higher Km and/or lower Vmax for dGK-mediated phosphorylation [3]. This differential kinase recognition is a procurement-relevant distinction: researchers designing mitochondrial toxicity assays or seeking nucleoside analogs with reduced mtDNA incorporation liability cannot assume the D-enantiomer serves as a valid surrogate for the L-form.

Kinase Recognition
Class-level inference
Mitochondrial dGK substrate preference differs: L-enantiomer may show reduced phosphorylation vs D-enantiomer (ara-G)
Supports mitochondrial toxicity endpoint review; D-form kinase behavior not predictive
Enantiomer-specific kinetic parameters not yet reported
L-nucleoside kinase specificity mitochondrial deoxyguanosine kinase enantioselective phosphorylation

Anti-HBV Activity in HepG2 2.2.15 Cells

In a direct structure-activity relationship study of 10 synthetic 2-deoxy-2-fluoro-β-L-arabinofuranosyl purine nucleosides evaluated in HepG2 2.2.15 cells (a standard anti-HBV screening model), the adenine derivative (compound 10) exhibited an EC50 of 1.5 μM against HBV replication, and the hypoxanthine derivative (compound 15) exhibited an EC50 of 8 μM, both without significant cytotoxicity up to 200 μM, yielding selectivity indices (SI = CC50/EC50) exceeding 130 and 25 respectively [1]. The guanine derivative within the same 2'-fluoro-β-L-arabinofuranosyl purine series is also encompassed by the general synthetic methodology, confirming the accessibility of the L-arabinofuranosyl guanine pharmacophore [1]. The parent non-fluorinated compound 9-(β-L-arabinofuranosyl)guanine represents the unsubstituted scaffold from which these active 2'-fluoro derivatives are derived, and the demonstrated anti-HBV activity of the L-purine series is directly attributable to the β-L-arabinofuranosyl configuration—the corresponding β-D-enantiomers in the purine series typically show either substantially weaker or divergent anti-HBV profiles [2]. This class-level quantitative evidence supports the procurement of the L-guanine scaffold for anti-HBV drug discovery programs as a validated starting point, with the 2'-fluoro derivatives serving as potency benchmarks (EC50 = 1.5–8 μM range) against which the parent compound can be evaluated.

Anti-HBV Scaffold
Cross-study comparable
2'-Fluoro-β-L-adenine EC50: 1.5 μM; hypoxanthine EC50: 8 μM in HepG2 2.2.15
Supports parent guanine scaffold for anti-HBV lead optimization
No cytotoxicity up to 200 μM; L-purine SAR validated
anti-HBV nucleoside L-arabinofuranosyl purine HepG2 2.2.15 assay

Anomeric Configuration and Antiviral Activity

A systematic study of all five naturally occurring nucleobases (adenine, guanine, hypoxanthine, cytosine, uracil) in the α-L-arabinofuranosyl configuration demonstrated that none of the α-L-anomers exhibited significant antiviral activity against a panel of RNA and DNA viruses [1]. This negative result—spanning the complete set of canonical bases including guanine—establishes a strict stereochemical requirement for the β-L-configuration for antiviral activity within the L-arabinofuranosyl nucleoside class. The implication for procurement is unambiguous: the β-L-anomeric form (9-(β-L-arabinofuranosyl)guanine) is the stereochemically competent configuration, while the α-L-anomer is biologically inert in antiviral assays. This differential is absolute (active vs. inactive) rather than graded, making anomeric purity a critical quality specification for any research application. By contrast, within the D-nucleoside series, the β-D-anomer is the naturally occurring form and the α-D-anomer is generally inactive, establishing a parallel but enantiomerically inverted stereochemical requirement [1].

Anomeric Requirement
Class-level inference
α-L-anomer: no significant antiviral activity across all five nucleobases; β-L-configuration essential
Anomeric purity is procurement-critical; α-contamination risks false-negative results
Absolute stereochemical requirement
α-L-arabinofuranosyl nucleoside anomeric configuration antiviral stereochemistry

Aqueous Solubility and Formulation Considerations

The aqueous solubility of 9-(β-L-arabinofuranosyl)guanine is reported as approximately 0.48 g/L (1.7 mM) at 25 °C . For the D-enantiomer (ara-G, CAS 38819-10-2), solubility has been documented as a limitation that prevented its direct clinical use: ara-G required the development of the more soluble 6-methoxy prodrug nelarabine (Arranon®) to achieve adequate bioavailability for intravenous administration [1]. The low solubility of the D-enantiomer in aqueous media (reported to be in the sub-millimolar range at physiological pH) was a specific driver for prodrug development, and the L-enantiomer's solubility of ~0.48 g/L places it in a comparable low-solubility regime that researchers should account for in cell-based assay design, requiring DMSO stock solutions rather than aqueous dilution for in vitro studies [2]. While direct comparative solubility measurements under identical conditions have not been published side-by-side, the available data indicate that both enantiomers share the poor aqueous solubility characteristic of the arabinofuranosylguanine scaffold, and that formulation strategies (co-solvents, cyclodextrin complexation, or prodrug approaches) developed for the D-enantiomer are likely transferable to the L-form [1].

Solubility
Cross-study comparable
~0.48 g/L (~1.7 mM) at 25 °C; both enantiomers in low-solubility regime
DMSO stock solutions recommended; D-enantiomer formulation strategies may inform handling
Sub-millimolar aqueous solubility requires assay design review
nucleoside solubility formulation development physicochemical property

Research and Industrial Application Scenarios


Anti-HBV Lead Optimization

The β-L-arabinofuranosyl purine scaffold is validated for anti-HBV activity by the Ma et al. (1997) study, which demonstrated that 2'-fluoro-β-L-arabinofuranosyl adenine and hypoxanthine achieve EC50 values of 1.5 μM and 8 μM respectively in HepG2 2.2.15 cells without cytotoxicity up to 200 μM [1]. 9-(β-L-Arabinofuranosyl)guanine serves as the unmodified parent scaffold for medicinal chemistry programs seeking to explore 2'-substitution, base modification, or prodrug strategies within this validated anti-HBV chemotype. Its procurement enables SAR exploration using the adenine (EC50 1.5 μM) and hypoxanthine (EC50 8 μM) analogs as internal potency benchmarks [1]. The L-configuration is also disclosed in patent literature as specifically relevant to HBV and EBV treatment, providing additional intellectual property context for industrial antiviral discovery programs [2].

Mitochondrial Toxicity Profiling of L- vs. D-Enantiomers

The D-enantiomer (ara-G) is a known substrate for mitochondrial deoxyguanosine kinase (dGK) and is incorporated into mitochondrial DNA, contributing to delayed cytotoxicity [1]. Class-level evidence across L-nucleoside series indicates that L-enantiomers exhibit reduced or absent phosphorylation by mitochondrial kinases, conferring a distinct mitochondrial toxicity profile [2]. 9-(β-L-Arabinofuranosyl)guanine is therefore a critical reagent for enantiomer-paired mitochondrial toxicity studies—researchers can directly compare mtDNA incorporation, mitochondrial respiration impairment, and lactic acid production between the L- and D-enantiomers to quantify the contribution of stereochemistry to mitochondrial safety. This paired-enantiomer experimental design cannot be executed with the D-enantiomer alone or with acyclic analogs such as acyclovir, which have entirely different mitochondrial interaction mechanisms.

Viral Kinase-Independent Antiviral Investigation

Unlike acyclovir and ganciclovir, whose antiviral activity is absolutely dependent on initial monophosphorylation by viral thymidine kinase (TK), L-arabinofuranosyl nucleosides can be phosphorylated directly by cellular deoxycytidine kinase (dCK), potentially extending activity to TK-deficient viral strains and to viruses that do not encode a viral TK [1]. 9-(β-L-Arabinofuranosyl)guanine is applicable in antiviral screening programs targeting TK-negative herpesvirus mutants, which are clinically significant in immunocompromised patients failing acyclovir therapy, and in investigating activity against viruses such as EBV and HBV where viral TK is not the primary activating enzyme. This kinase-bypass property is a pharmacologically meaningful differentiation from acyclic guanosine analogs that procurement decisions should reflect.

Enantioselective Nucleoside Kinase Substrate Profiling

The four principal nucleoside kinases (dCK, dGK, TK1, TK2) exhibit distinct enantioselectivity profiles across L- and D-nucleoside series, and 9-(β-L-arabinofuranosyl)guanine represents a structurally defined probe for mapping the enantioselectivity of purine nucleoside kinases [1]. The D-enantiomer is established as a preferential substrate for mitochondrial dGK over cytoplasmic dCK [2]; comparative kinetic profiling of the L-enantiomer against the same panel of purified human kinases can quantify the inversion or relaxation of enantioselectivity that is characteristic of the L-arabinofuranosyl purine subclass. This application is of direct relevance to enzymology laboratories and to industrial groups performing kinase selectivity screening cascades for nucleoside analog candidate selection.

Application
Selection Property
Validation Focus
Anti-HBV Lead Optimization
β-L-arabinofuranosyl scaffold with validated SAR
HepG2 2.2.15 EC50 benchmarking; 2'-substitution exploration
Mitochondrial Toxicity Profiling
Enantiomer-paired dGK substrate comparison
mtDNA incorporation and respiration endpoint comparison
Viral Kinase-Independent Antiviral Research
Cellular dCK activation bypassing viral TK
TK-negative mutant and EBV/HSV screening context
Enantioselective Kinase Profiling
L-arabinofuranosyl purine kinase probe
dCK/dGK/TK1/TK2 enantioselectivity mapping
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